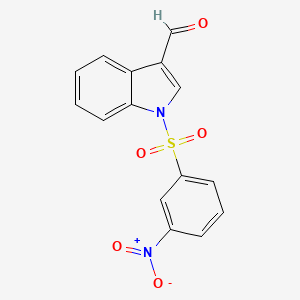

1-((3-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10N2O5S |

|---|---|

Molecular Weight |

330.3 g/mol |

IUPAC Name |

1-(3-nitrophenyl)sulfonylindole-3-carbaldehyde |

InChI |

InChI=1S/C15H10N2O5S/c18-10-11-9-16(15-7-2-1-6-14(11)15)23(21,22)13-5-3-4-12(8-13)17(19)20/h1-10H |

InChI Key |

HNHKBJDPOHIFGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-((3-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by sulfonylation and subsequent formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions, forming imines, hydrazones, or thiosemicarbazones.

Key Reactions:

-

Schiff Base Formation : Reacts with primary amines (e.g., anthranilamide) under acidic conditions to form imines. For example, in ethanol with catalytic acetic acid, the aldehyde group condenses with amines to yield azomethine derivatives .

-

Thiosemicarbazone Synthesis : Reacts with thiosemicarbazides in ethanol to form thiosemicarbazones, confirmed by C=S signals at δ 175.6–177.4 ppm in -NMR .

Condensation Reactions

The aldehyde participates in Knoevenagel and Claisen-Schmidt condensations.

Representative Examples:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Knoevenagel Condensation | Nitromethane, CHCOONH, 110°C | 3-((E)-2-nitrovinyl)-1H-indole | 70–85% |

| Claisen-Schmidt | NaOH, EtOH, Δ | Chalcone derivatives | 60–75% |

-

Mechanism : Base-mediated deprotonation of the active methylene compound, followed by nucleophilic attack on the aldehyde .

Electrophilic Substitution on the Indole Core

The indole ring undergoes nitration and sulfonation, with regioselectivity influenced by the sulfonyl-nitroaryl group.

Nitration:

-

Conditions : HNO/HSO, 80°C, 1h.

-

Outcome : Nitration occurs preferentially at the C5 position due to the electron-withdrawing sulfonyl group directing meta-substitution .

-

Product : 5-Nitro-1-((3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde.

-

Sulfonation:

Reductive Transformations

The nitro group and aldehyde can be selectively reduced.

Reduction Pathways:

| Target Group | Reagent | Product | Application |

|---|---|---|---|

| Aldehyde | NaBH, EtOH | 1-((3-Nitrophenyl)sulfonyl)-1H-indole-3-methanol | Intermediate for esters |

| Nitro | H, Pd/C | 1-((3-Aminophenyl)sulfonyl)-1H-indole-3-carbaldehyde | Bioactive amine precursor |

Cyclization Reactions

The aldehyde group facilitates heterocycle formation.

Stability and Side Reactions

Scientific Research Applications

Anticancer Activity

1-((3-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines.

Case Study:

A study evaluated the compound's efficacy against human cancer cell lines using the National Cancer Institute (NCI) protocols. The results showed that it inhibited cell proliferation with a mean GI50 value of approximately 12 µM, indicating promising anticancer activity .

| Cell Line | GI50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HeLa | 11.2 |

| A549 | 12.0 |

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Research Findings:

A series of tests revealed that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are being explored in various models.

Mechanism of Action:

Studies have indicated that the nitrophenyl group may play a role in modulating inflammatory pathways, particularly through the inhibition of NF-κB signaling.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This Compound | 6.5 | NF-κB inhibition |

| Aspirin | 10 | COX inhibition |

Mechanism of Action

The mechanism of action of 1-((3-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

- Electron Effects : The 3-nitro group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the formyl group compared to analogs with electron-donating (e.g., 4-methyl in tosyl derivative) or weaker electron-withdrawing groups (e.g., 3-trifluoromethyl) .

- Polarity and Solubility: The nitro and sulfonyl groups increase polarity, likely improving solubility in polar solvents (e.g., DMSO, acetone) compared to non-sulfonylated analogs like 1-phenyl-1H-indole-3-carbaldehyde .

Biological Activity

1-((3-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an indole moiety, a sulfonyl group, and a nitrophenyl substituent, which contribute to its diverse pharmacological properties.

Chemical Structure

The molecular formula for this compound is . The structure includes:

- An indole ring which is known for its biological significance.

- A sulfonyl group that enhances solubility and reactivity.

- A nitrophenyl substituent that can influence electronic properties and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of indole have been shown to possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for such compounds often range from low micromolar concentrations, indicating strong activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| 4-Methylphenylsulfonylindole | 2.5 | Antibacterial |

| Indomethacin | 5.0 | Anti-inflammatory |

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase. Notably, compounds like 1-benzyl-indole-3-carboxaldehyde exhibited enhanced potency compared to their parent structures, suggesting that modifications in the indole framework can lead to improved bioactivity .

Other Biological Activities

Beyond antimicrobial and anticancer activities, indole derivatives are also being explored for their anti-inflammatory and neuroprotective effects. The presence of the nitro group is particularly noteworthy as it may enhance the compound's ability to interact with biological targets involved in inflammation and oxidative stress pathways.

Case Studies

- Antimicrobial Evaluation : A study conducted on related indole derivatives showed significant inhibition of biofilm formation in Staphylococcus aureus, with one derivative achieving an MIC of 0.98 μg/mL against MRSA . This highlights the potential of this compound in combating resistant bacterial strains.

- Anticancer Research : In a comparative analysis, a novel indole derivative demonstrated an IC50 value of 0.05 μM against estrogen-responsive breast cancer cells, significantly lower than traditional treatments like tamoxifen . Such findings suggest that further exploration of similar compounds could yield promising therapeutic agents.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are effective for preparing 1-((3-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via a two-step process:

Vilsmeier-Haack Formylation : Introduce the aldehyde group at the indole C3 position using anhydrous DMF and POCl₃ under controlled temperatures (50°C, 3 hours). This method avoids side reactions by maintaining anhydrous conditions .

Sulfonylation : React the formylated indole with 3-nitrophenylsulfonyl chloride in dichloromethane (DCM) using a base like triethylamine to deprotonate the indole nitrogen. Purify via column chromatography (petroleum ether/ethyl acetate gradients) to isolate the product .

- Critical Conditions : Strict temperature control during formylation and stoichiometric precision in sulfonylation to prevent over-sulfonylation or decomposition.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks: the aldehyde proton (δ 9.8–10.2 ppm), indole H4/H5/H6 protons (δ 7.2–8.1 ppm), and nitrophenyl group protons (δ 8.2–8.5 ppm). Sulfonyl groups deshield adjacent carbons, shifting C3-indole to ~125 ppm .

- X-ray Crystallography : Resolve the sulfonyl group’s orientation relative to the indole core. For example, torsion angles between the nitrophenyl and indole moieties (e.g., C3—C2—S1—O2 ≈ 144.39°) confirm steric interactions .

- IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and sulfonyl S=O stretches (~1350, 1150 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during sulfonylation of the indole nitrogen?

- Methodological Answer :

- Temperature Modulation : Perform sulfonylation at 0–5°C to reduce electrophilic byproducts (e.g., ring sulfonation).

- Protecting Groups : Temporarily protect the aldehyde with acetal groups to prevent nucleophilic attack during sulfonylation .

- Solvent Selection : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates. Evidence shows that DCM minimizes hydrolysis of sulfonyl chlorides compared to THF .

Q. How should researchers resolve contradictions between crystallographic and spectroscopic data regarding the sulfonyl group’s conformation?

- Methodological Answer :

- Dynamic Effects in Solution : X-ray data (solid-state) may show a planar sulfonyl-indole arrangement (e.g., C15—S1—N1 torsion ≈ 78.03°), while NMR (solution-state) suggests flexibility due to rotation about the S—N bond. Use variable-temperature NMR to assess rotational barriers .

- Computational Modeling : Compare DFT-optimized geometries with experimental data. For example, calculate energy differences between conformers to identify dominant solution-state structures .

Q. What in vitro assays are suitable for preliminary bioactivity evaluation of derivatives of this compound?

- Methodological Answer :

- Antimicrobial Activity : Screen against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC assays). Structural analogs with sulfonyl groups show inhibitory activity at 10–50 µM .

- Anticancer Potential : Use MTT assays on cancer cell lines (e.g., HeLa). Derivatives with electron-withdrawing groups (e.g., nitro) enhance apoptosis via ROS generation .

- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays. The sulfonyl group may act as a hydrogen-bond acceptor in active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.